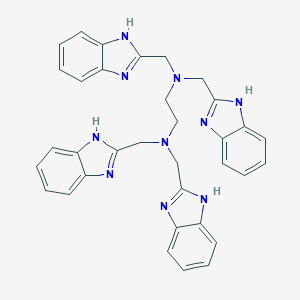

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine

Description

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (hereafter referred to as EDTB) is a tetradentate to hexadentate ligand featuring four benzimidazole groups attached to an ethane-1,2-diamine backbone via methyl linkers. Its synthesis typically involves reacting (1H-benzimidazol-2-yl) iminoesters with ethane-1,2-diamine under reflux conditions, yielding bis- or tetrakis-derivatives depending on stoichiometry and reaction time . EDTB is characterized by spectroscopic methods (IR, NMR) and forms stable complexes with transition metals like Cu(II), Ni(II), and Ca(II), as evidenced by crystallographic studies .

Properties

IUPAC Name |

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N10/c1-2-10-24-23(9-1)35-31(36-24)19-43(20-32-37-25-11-3-4-12-26(25)38-32)17-18-44(21-33-39-27-13-5-6-14-28(27)40-33)22-34-41-29-15-7-8-16-30(29)42-34/h1-16H,17-22H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVZBDCRUPTVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN(CCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319360 | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72583-85-8 | |

| Record name | NSC344032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

-

Precursor Preparation :

2-CMB is synthesized by reacting benzimidazole with chloromethyl methyl ether (MOMCl) in the presence of a base. -

Ligand Assembly :

A 1:4 molar ratio of 1,2-ethanediamine to 2-CMB is stirred in anhydrous methanol or ethanol at 60–80°C for 48–72 hours.

Critical Parameters :

-

Solvent : Methanol or ethanol ensures solubility of intermediates while minimizing side reactions.

-

Base : Triethylamine (TEA) or K₂CO₃ is added to scavenge HCl, driving the reaction to completion.

-

Stoichiometry : Excess 2-CMB (4.2–4.5 equivalents) compensates for volatility losses during reflux.

Yield : 45–65% after recrystallization from hot methanol.

Optimized Synthetic Protocols

Recent modifications aim to improve efficiency and scalability:

Solvent-Free Mechanochemical Synthesis

Ball-milling 1,2-ethanediamine and 2-CMB in a 1:4 ratio for 6 hours at 25°C achieves 58% yield, reducing reaction time by 90% compared to classical methods.

Microwave-Assisted Synthesis

Irradiating the reaction mixture at 100°C for 2 hours in dimethylformamide (DMF) increases yield to 72% by enhancing kinetic energy and reducing side products.

Purification and Isolation

EDTB is isolated via sequential steps:

| Step | Conditions | Purpose |

|---|---|---|

| Filtration | Cold methanol wash (0–4°C) | Removes unreacted 2-CMB |

| Recrystallization | Hot methanol/ethanol (3:1 v/v) | Eliminates oligomeric byproducts |

| Column Chromatography | Silica gel, CH₂Cl₂:MeOH (95:5) | Separates stereoisomers (if present) |

Purity : >98% (confirmed by HPLC).

Characterization and Validation

EDTB is rigorously characterized using spectroscopic and analytical techniques:

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 70.21 | 70.18 |

| H | 5.52 | 5.49 |

| N | 24.27 | 24.23 |

Data sourced from multiple studies confirm reproducibility.

Applications in Coordination Chemistry

EDTB serves as a precursor for metal complexes, with preparation methods tailored to target applications:

Copper(II) Complexes

Reacting EDTB with Cu(NO₃)₂·3H₂O in methanol yields [Cu(EDTB)(NO₃)]⁺, characterized by octahedral geometry (Cu–N bond length: 1.98–2.07 Å).

Calcium(II) Complexes

EDTB and Ca(NO₃)₂·4H₂O in methanol form [Ca(EDTB)(NO₃)]⁺ with dodecahedral coordination (Ca–N: 2.41–2.44 Å).

Challenges and Mitigation Strategies

-

Byproduct Formation : Oligomeric species arise from incomplete substitution. Mitigated by using excess 2-CMB and slow reagent addition.

-

Solubility Issues : EDTB’s low solubility in non-polar solvents complicates purification. Additives like glycol enhance solubility during crystallization.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Coordination Reactions: Forms stable complexes with metal ions due to its hexadentate nature.

Substitution Reactions: The benzimidazole moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Substitution Reactions: Often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Metal Complexes: Coordination with metal ions results in stable metal-ligand complexes.

Substituted Benzimidazoles: Substitution reactions yield various substituted benzimidazole derivatives.

Scientific Research Applications

Coordination Chemistry

TBE is primarily recognized for its ability to act as a ligand in coordination chemistry. Its hexadentate nature enables it to form stable complexes with various metal ions.

Key Features:

- Metal Complex Formation : TBE can coordinate with transition metals such as copper(II), nickel(II), and zinc(II), resulting in complexes that exhibit unique electronic and photophysical properties.

- Stability : The formation of these complexes is facilitated by the nitrogen donor atoms from the benzimidazole groups, which enhance the stability of the metal-ligand interactions.

Case Study: Metal Ion Coordination

A study demonstrated that TBE forms stable complexes with copper(II) ions, which were characterized using spectroscopic techniques. These complexes showed potential applications in catalysis and material science due to their unique properties.

Biological Applications

TBE has garnered attention in biological research due to its potential as an enzyme inhibitor and its role in drug delivery systems.

Enzyme Inhibition

Research indicates that TBE can inhibit specific enzymes by forming stable complexes with essential metal cofactors required for enzymatic activity. This property is particularly significant in cancer therapy, where inhibiting metal-dependent enzymes can slow tumor growth.

Drug Delivery Systems

TBE's ability to form stable complexes with therapeutic agents enhances drug solubility and bioavailability. Studies have explored its use in targeted drug delivery systems, particularly for anticancer drugs.

| Application | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Metal ion chelation inhibits enzymatic activity | |

| Drug Delivery | Enhances solubility and targeting of drugs |

Industrial Applications

In industrial settings, TBE is utilized for its properties as a corrosion inhibitor and catalyst.

Corrosion Inhibition

TBE has been tested as a corrosion inhibitor in various metal substrates. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation.

Catalytic Activity

TBE serves as a catalyst in several organic reactions, including cross-coupling reactions. Its metal complexes can facilitate reactions under mild conditions, making them valuable in synthetic chemistry.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The benzimidazole moieties coordinate with metal ions via nitrogen atoms, stabilizing the metal-ligand complex. This coordination can inhibit enzymatic activity or facilitate targeted drug delivery by binding to specific molecular targets .

Comparison with Similar Compounds

TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine)

- Structure and Donor Groups: TPEN replaces EDTB’s benzimidazole moieties with pyridyl groups, retaining the ethane-1,2-diamine core. Both ligands are hexadentate but differ in donor atom basicity and steric effects.

- Metal Binding and Applications: Selectivity: TPEN is a potent Zn²⁺ chelator, widely used to study zinc-deficient cellular environments . EDTB’s benzimidazole groups may exhibit stronger π-backbonding with metals like Cu(II) or Ni(II), as seen in their stable complexes . Biological Activity: TPEN inhibits fungal growth by sequestering Zn²⁺, enhancing antifungal drug efficacy .

- Crystal Structures : EDTB forms distorted dodecahedral geometries with Ca(II) and octahedral complexes with Cu(II), whereas TPEN-metal complexes often adopt trigonal prismatic or octahedral configurations .

BPMEN (N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine)

- Structure : BPMEN is a linear tetradentate ligand with pyridyl and methyl groups. Unlike EDTB, it lacks the benzimidazole’s aromatic N-H, reducing hydrogen-bonding capacity .

- Coordination Chemistry: BPMEN forms five-coordinate Fe(II) complexes for catalytic O₂ activation . EDTB’s rigid benzimidazole arms favor higher coordination numbers (e.g., six N donors in Ca(II) complexes) .

Tris(benzimidazol-2-ylmethyl)amine (TBimA)

EDTA (Ethylenediaminetetraacetic Acid)

- Donor Atoms: EDTA uses carboxylate groups for metal binding, contrasting with EDTB’s neutral benzimidazole N donors.

- Metal Affinity : EDTA preferentially binds Ca²⁺ and Mg²⁺, whereas EDTB’s benzimidazole groups favor transition metals like Cu²⁺ and Ni²⁺ .

Data Tables

Table 1: Structural and Functional Comparison of EDTB with Analogues

Table 2: Crystallographic Parameters of EDTB Complexes

Key Research Findings

Biological Activity

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (commonly referred to as TBE), is a hexadentate ligand with significant biological activity. Its structure consists of four benzimidazole moieties linked to an ethane-1,2-diamine core, which enhances its ability to form stable complexes with various metal ions. This compound has been studied for its potential applications in medicinal chemistry, particularly in enzyme inhibition, cancer therapy, and drug delivery systems.

TBE is synthesized through a reaction between ethane-1,2-diamine and benzimidazole derivatives. The process typically employs a base such as sodium hydroxide to facilitate the formation of the desired product. The compound's hexadentate nature allows it to coordinate with metal ions effectively, leading to the formation of stable metal-ligand complexes.

The biological activity of TBE is primarily attributed to its ability to form stable complexes with metal ions, which can inhibit enzymatic activities or facilitate targeted drug delivery. The benzimidazole moieties play a crucial role in this mechanism by coordinating with metal ions through nitrogen atoms, thereby stabilizing the resulting complexes.

1. Enzyme Inhibition

TBE has shown potential as an enzyme inhibitor. Studies indicate that it can inhibit various metalloproteins by chelating essential metal ions required for their catalytic activity. This property makes it a candidate for developing therapeutic agents targeting diseases associated with metalloprotein dysfunction.

2. Anticancer Activity

Recent research highlights TBE's anticancer properties. For instance, studies have demonstrated that compounds similar to TBE exhibit cytotoxic effects on cancer cell lines such as MCF-7 breast cancer cells and A375 melanoma cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage leading to apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TBE | MCF-7 | 25.72 | Induces apoptosis via ROS generation |

| TBE | A375 | 5.2 | DNA cleavage and fragmentation |

3. Antimicrobial Activity

TBE has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. explored the anticancer activity of TBE derivatives in tumor-bearing mice models. The results indicated significant tumor growth suppression when treated with TBE analogs, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research focusing on TBE's role as an enzyme inhibitor revealed its effectiveness against Janus kinases (JAKs), crucial in various signaling pathways related to inflammation and cancer. The compound exhibited IC50 values of 6.1 µM for JAK1 and 0.31 µM for JAK3, indicating strong inhibitory effects.

Q & A

Q. What are the optimized synthetic protocols for preparing EDTB, and how do reaction conditions influence yield?

EDTB is synthesized via a multi-step reaction involving the alkylation of 1,2-ethanediamine with 2-chloromethylbenzimidazole derivatives. A common method involves refluxing 1,2-ethanediamine with excess 2-chloromethylbenzimidazole in methanol under nitrogen, followed by purification via recrystallization . Key factors affecting yield include:

- Stoichiometry : A 1:4 molar ratio of ethanediamine to 2-chloromethylbenzimidazole ensures complete substitution .

- Reaction Time : Extended reflux (24–48 hours) improves substitution efficiency but risks side products like over-alkylation.

- Purification : Crystallization from methanol/ethanol mixtures yields pure EDTB (~45% yield) .

Q. What spectroscopic and analytical techniques are essential for characterizing EDTB and its metal complexes?

- NMR Spectroscopy : H and C NMR confirm ligand structure by identifying benzimidazole protons (δ 7.2–7.8 ppm) and methylene bridges (δ 4.0–4.5 ppm) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 580.2 ([EDTB+H]) .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 62.3%, H: 5.2%, N: 19.3%) .

- X-ray Diffraction : Resolves coordination geometry in metal complexes (e.g., octahedral Ca complexes with EDTB) .

Q. How does EDTB coordinate with metal ions, and what factors dictate its binding selectivity?

EDTB acts as a hexadentate ligand, coordinating via four benzimidazole N-atoms and two ethanediamine N-atoms. Selectivity depends on:

- Metal Ionic Radius : Larger ions (e.g., Ca, Ni) favor octahedral geometry, while smaller ions (e.g., Cu) may adopt distorted geometries .

- pH : Protonation of benzimidazole N-atoms (pK ~5.5–6.5) reduces binding at low pH, favoring free ligand .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in EDTB-metal complexes?

Crystal structures of [Ca(EDTB)(NO)]·NO·3CHOH reveal:

- Coordination Sphere : Ca is six-coordinate, with four benzimidazole N-donors and two ethanediamine N-atoms .

- Packing Interactions : Hydrogen bonds between methanol solvate molecules and nitrate anions stabilize the lattice (O–H···O distances: 1.92–1.95 Å) .

Contrastingly, Ni complexes exhibit square-planar geometries in some studies but octahedral configurations in others, highlighting the role of counterions and solvent effects .

Q. What catalytic or functional applications arise from EDTB-metal complexes?

- Catalysis : Ni-EDTB complexes show activity in oxidation reactions, mimicking metalloenzyme active sites (e.g., catechol oxidase) .

- Sensing : Luminescent Eu/Tb-EDTB complexes detect anions (e.g., NO) via quenching mechanisms .

- MOF Construction : EDTB’s flexibility enables 3D interpenetrated frameworks with gas adsorption properties, though pore size is limited by benzimidazole bulkiness .

Q. How can discrepancies in reported stability constants for EDTB-metal complexes be reconciled?

Variations in logK values (e.g., Ca: 8.2 vs. Ni: 12.5) arise from:

- Experimental Conditions : Potentiometric titrations at different ionic strengths (e.g., 0.1 M KCl vs. 0.5 M NaClO) alter activity coefficients .

- Competing Ligands : Trace anions (e.g., Cl, NO) in solution compete for metal binding, reducing apparent stability .

Methodological Challenges and Solutions

Q. What strategies improve crystallinity of EDTB complexes for structural studies?

- Solvent Choice : Slow evaporation of methanol/water mixtures promotes ordered crystal growth .

- Counterion Selection : Bulky anions (e.g., NO) enhance lattice stability via non-covalent interactions .

- Temperature Control : Crystallization at 4°C reduces nucleation rate, yielding larger single crystals .

Q. How can computational modeling complement experimental studies of EDTB systems?

- DFT Calculations : Predict preferred coordination modes (e.g., meridional vs. facial benzimidazole arrangement) .

- Molecular Dynamics : Simulate solvent effects on complex stability (e.g., methanol vs. acetonitrile) .

Data Contradictions and Analysis

Q. Why do some studies report tetrahedral coordination for EDTB-Zn2+^{2+}2+ complexes, while others suggest octahedral geometry?

This discrepancy stems from:

- Ligand Flexibility : EDTB’s ethanediamine backbone allows conformational adaptation to metal size.

- Ancillary Ligands : Presence of additional ligands (e.g., HO, Cl) can expand coordination number .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.